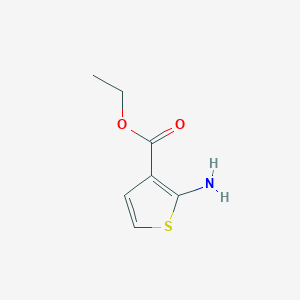

Ethyl 2-aminothiophene-3-carboxylate

概要

説明

Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic compound with a thiophene ring structure. It is widely used as a building block in the synthesis of various biologically active molecules and has significant applications in medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-aminothiophene-3-carboxylate can be synthesized through the Gewald reaction, which involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base such as diethylamine . The reaction typically proceeds under mild conditions, and the product is isolated through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is purified using techniques such as vacuum distillation and chromatography .

化学反応の分析

Types of Reactions: Ethyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include thiophene-3-carboxylic acid derivatives, substituted thiophenes, and various heterocyclic compounds .

科学的研究の応用

Medicinal Chemistry

Biological Activity

Ethyl 2-aminothiophene-3-carboxylate and its derivatives have been reported to exhibit a broad spectrum of biological properties, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .

- Anti-inflammatory Properties : Some thiophene derivatives have demonstrated the ability to reduce inflammation, making them candidates for treating inflammatory diseases .

- Anticonvulsant Effects : Research indicates that these compounds may possess anticonvulsant properties, which could be beneficial in developing treatments for epilepsy .

Mechanism of Action

The biological activities of this compound are often linked to its interaction with specific receptors. For example, it has been identified as an allosteric enhancer at the adenosine A1 receptor, which plays a role in cardiovascular health and metabolic regulation .

Organic Synthesis

Synthesis of Heterocyclic Compounds

this compound is utilized as a building block in the synthesis of various heterocyclic compounds, particularly thienopyridines. These compounds are important due to their presence in numerous pharmaceuticals and agrochemicals . The synthesis typically involves:

- Condensation Reactions : The compound can be synthesized through one-pot condensation reactions involving ketones, elemental sulfur, and cyanoacetates, yielding high product yields (70-85%) after recrystallization .

Materials Science

Functional Materials

Thiophene derivatives, including this compound, are integral to the development of functional materials such as:

- Organic Light Emitting Diodes (OLEDs) : Due to their semiconducting properties and ability to undergo reversible oxidation at low potentials, these compounds are explored for use in OLED technology .

- Field Effect Transistors (FETs) : Their semiconductor-like behavior makes them suitable for applications in electronic devices .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard strains and showed inhibition zones comparable to established antibiotics.

Case Study 2: Synthesis of Thienopyridines

Research published in Chemistry of Heterocyclic Compounds highlighted the use of this compound in synthesizing isomeric thienopyridines. The study reported successful yields and characterized the products using NMR and IR spectroscopy, confirming the structural integrity of the synthesized compounds .

Summary Table of Applications

| Application Field | Specific Use | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticonvulsant | Effective against various pathogens; reduces inflammation; potential anticonvulsant effects |

| Organic Synthesis | Building block for heterocycles | High yields in synthesis; used in thienopyridine production |

| Materials Science | OLEDs, FETs | Exhibits semiconducting properties; suitable for electronic applications |

作用機序

The mechanism of action of ethyl 2-aminothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring structure allows the compound to participate in π-π interactions and other non-covalent interactions, which can modulate the function of enzymes and receptors .

類似化合物との比較

Ethyl 2-aminothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. Similar compounds include:

Mthis compound: Differing only by the ester group, this compound has similar reactivity but different solubility properties.

Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound has an additional phenyl group, which can enhance its biological activity and alter its chemical properties.

生物活性

Ethyl 2-aminothiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or their derivatives. One common approach is the condensation of elemental sulfur with ethyl cyanoacetate in the presence of a catalyst like morpholine, followed by hydrolysis and decarboxylation processes to yield the desired product .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit mortalin-p53 interactions, which are crucial in cancer cell proliferation. The compound was shown to induce apoptosis in cancer cells by reactivating p53, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Anticancer Studies Involving this compound

| Study Reference | Cell Line | Mechanism of Action | Result |

|---|---|---|---|

| HeLa | Reactivation of p53 | Induced apoptosis | |

| MCF-7 | Inhibition of mortalin | Growth arrest observed |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting critical metabolic pathways .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, studies have shown that it can act as a selective site-directed inhibitor for specific enzymes involved in cancer progression and microbial resistance .

Case Studies

- Mortalin-p53 Interaction Study : A significant study focused on the interaction between mortalin and p53 proteins, where this compound was used as a lead compound to disrupt this interaction. The results indicated a marked increase in p53 activity leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another case study explored the compound's efficacy against multidrug-resistant bacterial strains. The results demonstrated that this compound could effectively inhibit growth at lower concentrations compared to conventional antibiotics, highlighting its potential as a new antimicrobial agent .

特性

IUPAC Name |

ethyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQYFVTEPGXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365792 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31891-06-2 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?

A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].

Q2: What is known about the structural characteristics of this compound?

A2: this compound (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.

Q3: Are there any studies on the photoisomerization of compounds derived from this compound?

A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from this compound and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of this compound. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].

Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from this compound?

A5: While the provided abstract doesn't offer specific details, it highlights the use of this compound in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。